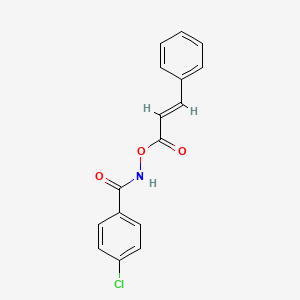
4,4',4''-(1,3,5-trioxane-2,4,6-triyl)tributanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of complex molecules like “4,4',4''-(1,3,5-trioxane-2,4,6-triyl)tributanoic acid” involves detailed organic synthesis procedures. While the specific synthesis of this compound was not directly found in the search, related research on the synthesis of complex organic molecules provides insight into the methodologies that could be applied. For instance, the synthesis of starburst molecules and metal-organic frameworks (MOFs) based on multifunctional aromatic polycarboxylic acids and nitrogen-containing ligands offers a window into the type of chemical reactions and conditions that might be employed in synthesizing such a compound (Shirota et al., 1989); (Wang et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds like “4,4',4''-(1,3,5-trioxane-2,4,6-triyl)tributanoic acid” is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray crystallography, IR spectroscopy, and powder X-ray diffraction are commonly used to characterize the structure of complex molecules (Zhao et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving “4,4',4''-(1,3,5-trioxane-2,4,6-triyl)tributanoic acid” and its derivatives likely encompass a wide range of organic transformations, including esterification, polymerization, and functional group modifications. The reactivity and stability of such molecules are determined by their unique structural features, such as the presence of electron-donating or withdrawing groups and the overall molecular geometry (Higuchi & Shirota, 1994).
Physical Properties Analysis
The physical properties of “4,4',4''-(1,3,5-trioxane-2,4,6-triyl)tributanoic acid,” including melting point, boiling point, solubility, and crystallinity, are essential for determining its suitability for various applications. The formation of stable amorphous glasses, as seen with related organic molecules, indicates the potential for diverse material applications (Shirota et al., 1994).
properties
IUPAC Name |
4-[4,6-bis(3-carboxypropyl)-1,3,5-trioxan-2-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O9/c16-10(17)4-1-7-13-22-14(8-2-5-11(18)19)24-15(23-13)9-3-6-12(20)21/h13-15H,1-9H2,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIBAPWGMKZTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1OC(OC(O1)CCCC(=O)O)CCCC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4,6-Bis(3-carboxypropyl)-1,3,5-trioxan-2-yl]butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3-chloro-2-buten-1-yl)-4-hydroxy-2-methyl-6-quinolinyl]acetamide](/img/structure/B5620489.png)
![4-[4-(4-methoxybutyl)piperazin-1-yl]pyrimidine](/img/structure/B5620500.png)

![4-{2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}thiophene-2-carboxamide](/img/structure/B5620509.png)
![methyl 3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoate](/img/structure/B5620510.png)
![3-isobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B5620513.png)
![2-(acetylamino)-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5620524.png)
![4-{[(4-chlorophenyl)sulfonyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5620533.png)
amino](2,3-dihydro-1-benzofuran-7-yl)acetic acid](/img/structure/B5620534.png)
![ethyl 4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5620546.png)
![(2,6-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5620557.png)

![2-ethyl-9-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620583.png)
![ethyl 4-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B5620588.png)